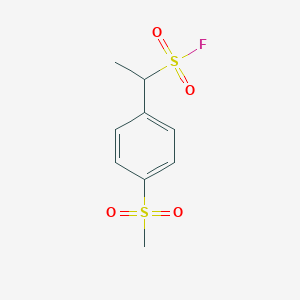
1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The compound features a sulfonyl fluoride group attached to a phenyl ring substituted with a methylsulfonyl group, providing it with distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride can be achieved through several routes. One common method involves the reaction of 4-methylsulfonylphenyl ethanesulfonyl chloride with a fluoride source under controlled conditions . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as fluorosulfonylating agents . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Click Chemistry: It is highly reactive in sulfur(VI) fluoride exchange (SuFEx) click chemistry, allowing for the formation of stable and diverse chemical structures.
Common reagents used in these reactions include pyrilium salts for activation, palladium or copper catalysts for transition-metal-catalyzed processes, and sulfuryl fluoride gas for direct fluorosulfonylation . Major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized sulfonyl fluorides .
Scientific Research Applications
1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used to modify biomolecules, enabling the study of protein functions and interactions.
Medicinal Chemistry: It is employed in drug discovery for the development of enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is utilized in the creation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
1-(4-Methylsulfonylphenyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluorides such as:
Methanesulfonyl fluoride: Known for its use as an acetylcholinesterase inhibitor.
Ethanesulfonyl fluoride: Utilized in click chemistry and as a building block in organic synthesis.
Ethenesulfonyl fluoride: Employed in the synthesis of dyestuffs, functional materials, and medicinal compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other sulfonyl fluorides .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO4S2/c1-7(16(10,13)14)8-3-5-9(6-4-8)15(2,11)12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJYFHDOKKORMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














